2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane - 2097991-42-7

2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane

Catalog Number: EVT-1779179
CAS Number: 2097991-42-7
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane is a spirocyclic compound featuring a pyrazine ring directly linked to a 6-oxa-2-azaspiro[4.5]decane moiety. While this specific compound has not been extensively studied in isolation, its core structure forms the basis for several derivatives investigated in various scientific research fields. Notably, it serves as a key structural component in potent and orally bioavailable SHP2 inhibitors, like TNO155 . SHP2, or Src homology 2 domain-containing phosphatase 2, plays a critical role in cell signaling pathways associated with cancer development and immune response. Consequently, research involving 2-(3-chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane derivatives primarily revolves around their potential as therapeutic agents targeting SHP2-mediated diseases.

Applications
  • Cancer Therapeutics: Derivatives like TNO155 demonstrate potent inhibition of SHP2, a key regulator of cell growth and proliferation frequently dysregulated in various cancers . This makes them attractive candidates for developing novel anticancer therapies targeting SHP2-mediated signaling pathways.
  • Immunomodulatory Agents: SHP2 also plays a crucial role in regulating the immune response, particularly in the PD-1/PD-L1 pathway, which is often exploited by cancer cells to evade immune surveillance . Inhibiting SHP2 using compounds derived from 2-(3-chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane could potentially enhance antitumor immunity and improve the efficacy of existing immunotherapy approaches.

(3S,4S)-8-(6-Amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (TNO155)

  • Compound Description: TNO155 is a potent and selective allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in cell growth and differentiation. It is orally bioavailable and has demonstrated efficacy in preclinical cancer models.
  • Relevance: This compound exhibits a high degree of structural similarity to 2-(3-chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane. Both compounds share the core 2-oxa-8-azaspiro[4.5]decane scaffold. The key difference lies in the substituents attached to the pyrazine ring. TNO155 has an amino group at position 6 and a complex thio-substituted amino-pyridine group at position 5 of the pyrazine, whereas the main compound has a chlorine atom at position 3 and no substituents at position 5. Despite these differences, the shared core structure suggests potential overlap or similarities in their biological activities and binding properties.

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

  • Compound Description: PB17-026-01 is a potent allosteric inhibitor of SHP2. Its characterization involved comparison with an analog, PB17-036-01, which is structurally similar but displays 20-fold lower activity. This comparison revealed the importance of specific polar contacts made by the terminal group of PB17-026-01 for its enhanced potency.

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 emerged from a research effort focused on identifying potent, orally bioavailable, and safe SHP2 inhibitors. It represents a promising compound within the pyrimidinone series, exhibiting excellent potency, a favorable pharmacokinetic profile across species, and a lack of off-target activities, including no hERG liability at concentrations up to 100 μM.
  • Relevance: Similar to the previous compound, IACS-15414 features the core 2-oxa-8-azaspiro[4.5]decane scaffold, also found in 2-(3-chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane. In this case, a 3,4-dihydropyrimidin-4-one group linked to a dichlorophenyl ring is attached to the spirocycle nitrogen. Despite variations in the substituents, the shared scaffold suggests potential for common pharmacophoric features or binding interactions. The success of IACS-15414 as a potent and safe SHP2 inhibitor highlights the significance of the 2-oxa-8-azaspiro[4.5]decane core as a scaffold in medicinal chemistry.

8-(4‘-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)

  • Compound Description: APDA is an organic nonlinear optical material. Research revealed a new crystal form of APDA, characterized by orthorhombic P212121 symmetry. The discovery of this new form, distinct from the previously known Pna21 form, has implications for understanding the relationship between crystal structure and material properties, particularly in the context of nonlinear optics.
  • Relevance: While APDA shares the spiro[4.5]decane system with 2-(3-chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane, it differs significantly in its overall structure. APDA contains a 1,4-dioxa moiety within the spirocycle and an acetylphenyl group attached to the nitrogen, making it a 1,4-dioxa-8-azaspiro[4.5]decane derivative. This structural variation places it in a distinct chemical class from the main compound, and its applications in nonlinear optics suggest a different activity profile.

Properties

CAS Number

2097991-42-7

Product Name

2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane

IUPAC Name

2-(3-chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

InChI

InChI=1S/C12H16ClN3O/c13-10-11(15-6-5-14-10)16-7-4-12(9-16)3-1-2-8-17-12/h5-6H,1-4,7-9H2

InChI Key

UXOOXAHSASWSLZ-UHFFFAOYSA-N

SMILES

C1CCOC2(C1)CCN(C2)C3=NC=CN=C3Cl

Canonical SMILES

C1CCOC2(C1)CCN(C2)C3=NC=CN=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.